2-Iodononafluorobutane
Overview
Description
2-Iodononafluorobutane is a chemical compound with the molecular formula C4F9I . It is also known by other names such as 1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane, 2-Iodoperfluorobutane, and Nonafluor-2-jodbutan .
Molecular Structure Analysis
The molecular weight of this compound is 345.93 g/mol . The InChI representation of its structure isInChI=1S/C4F9I/c5-1(6,3(8,9)10)2(7,14)4(11,12)13
. The Canonical SMILES representation is C(C(C(F)(F)F)(F)I)(C(F)(F)F)(F)F
. Physical and Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm³ . Its boiling point is 63.8±8.0 °C at 760 mmHg . The compound has a molar refractivity of 34.9±0.3 cm³ . It has 0 hydrogen bond donors and 9 hydrogen bond acceptors .Scientific Research Applications
Selective Synthesis Applications
- Synthesis of Deuterofluorocarbons : A study by Richardson et al. (2015) discussed the development of conditions for the selective synthesis of 1-deuterononafluorobutane from 1-iodononafluorobutane. This process involves treating the iodo-precursor in D2O at high temperatures with metallic zinc, resulting in efficient synthesis of various deuterofluorocarbons.
Surfactant and Foam Applications
- Original Fluorinated Surfactants : Kostov et al. (2009) Kostov et al. (2009) highlighted strategies for synthesizing original fluorosurfactants, including the telomerization of vinylidene fluoride with 1-iodononafluorobutane. These surfactants offer potential as non-bioaccumulable alternatives to traditional bioaccumulable, persistent, and toxic surfactants.
- Firefighting Foam : The structure of Forafac®1157, a firefighting foam surfactant that replaced PFOS, includes 6:2 fluorotelomer sulfonamide alkylbetaine, which is linked to 1-iodononafluorobutane. Moe et al. (2012) Moe et al. (2012) investigated this surfactant's structure and transformation products.
Environmental and Health Monitoring
- Polyfluoroalkyl Chemicals in Populations : A study by Calafat et al. (2007) Calafat et al. (2007) measured perfluorooctane sulfonic acid and related compounds in the U.S. population, highlighting the widespread exposure to polyfluoroalkyl chemicals including those related to 2-iodononafluorobutane.
- Contrast-Enhanced Ultrasound : Takahashi et al. (2012) Takahashi et al. (2012) explored the use of lipid-stabilized perfluorobutane microbubbles in contrast-enhanced intraoperative ultrasonography for identifying liver metastases.
Chemical Synthesis and Analysis
- Nuclear Magnetic Resonance Investigations : The study of compounds like 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, which share similarities with this compound, by Hinton and Jaques (1975) Hinton and Jaques (1975) provided valuable insights into their nuclear magnetic resonance properties, crucial for understanding their chemical behavior.
Catalyst and Reaction Development
- Ionic Liquid-Coordinated Palladium Complex : Xiao et al. (2004) Xiao et al. (2004) developed a palladium complex using an ionic liquid coordinated with iodobutane, which demonstrates the potential of using compounds related to this compound in catalytic solutions for Heck reactions.
Safety and Hazards
Properties
IUPAC Name |
1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9I/c5-1(6,3(8,9)10)2(7,14)4(11,12)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJVLVWUMYWJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)I)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379427 | |
Record name | 2-Iodoperfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-51-9 | |
Record name | 2-Iodoperfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodoperfluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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